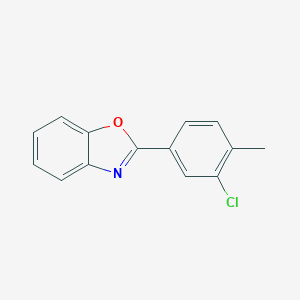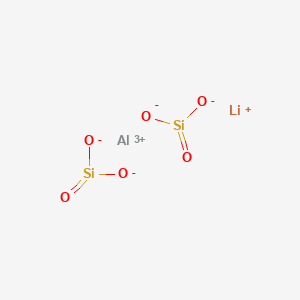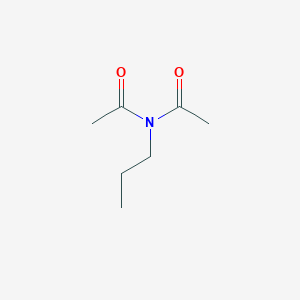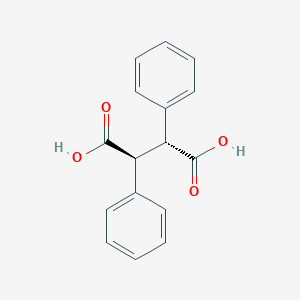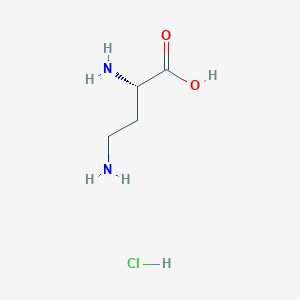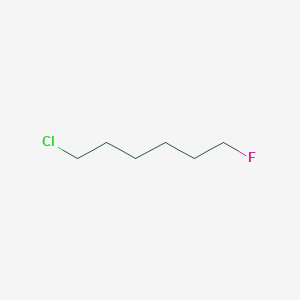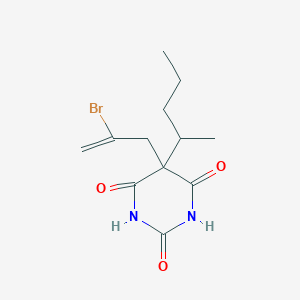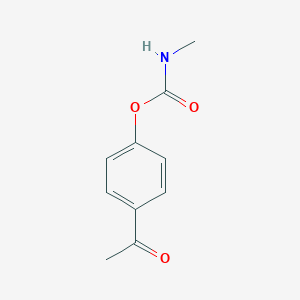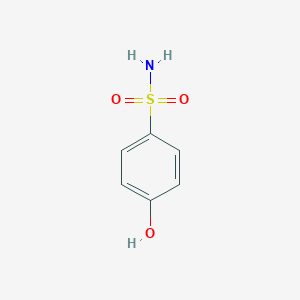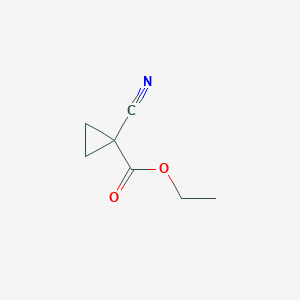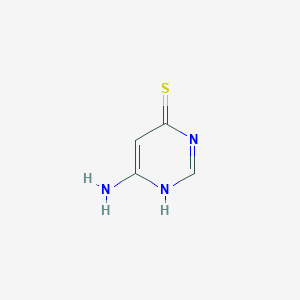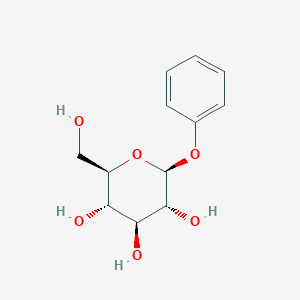
β-D-Glucopyranosylphényle
Vue d'ensemble
Description
Phenyl beta-D-glucopyranoside is a naturally occurring glycoside, a type of carbohydrate derivative, found in various plants. It consists of a glucose molecule linked to a phenyl group. This compound is known for its role in various biological processes and its potential therapeutic applications, particularly due to its anti-inflammatory and anti-cancer properties .
Applications De Recherche Scientifique
Phenyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and hydrolysis.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Mécanisme D'action
Target of Action
Phenyl Beta-D-Glucopyranoside is a naturally occurring glycoside (monosaccharide) that is present in plants such as Goniophlebium niponicum (fern family) and Gymnadenia conopsea (orchid family) . It has been found to target inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 being involved in the synthesis of prostaglandins.
Mode of Action
Phenyl Beta-D-Glucopyranoside inhibits the production of nitric oxide (NO) by suppressing the expression of iNOS . It also inhibits the expression of COX-2 . Furthermore, it inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) , a transcription factor that regulates the expression of genes involved in inflammatory responses.
Biochemical Pathways
The compound’s action on iNOS, COX-2, and NF-κB affects the inflammatory response pathway . By inhibiting these targets, Phenyl Beta-D-Glucopyranoside can attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 . This leads to a reduction in inflammation and related symptoms.
Pharmacokinetics
Its effects on inos, cox-2, and nf-κb suggest that it can be absorbed and reach its targets to exert its anti-inflammatory effects .
Result of Action
Phenyl Beta-D-Glucopyranoside’s inhibition of iNOS, COX-2, and NF-κB results in a decrease in the production of pro-inflammatory cytokines . This leads to an overall reduction in inflammation. It also abolishes increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .
Action Environment
The action of Phenyl Beta-D-Glucopyranoside can be influenced by environmental factors. For instance, the presence of endotoxins can induce the expression of Ninj1 and MMP, which Phenyl Beta-D-Glucopyranoside can abolish . The compound’s effects can also be influenced by the presence of other molecules in its environment, as suggested by studies showing different aggregation preferences for Phenyl Beta-D-Glucopyranoside homodimers .
Analyse Biochimique
Biochemical Properties
Phenyl beta-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound inhibits nitric oxide production by significantly reducing the expression of iNOS and COX-2 .
Cellular Effects
Phenyl beta-D-glucopyranoside has profound effects on cellular processes. In lipopolysaccharide (LPS)-stimulated murine Raw 264.7 macrophages, it attenuates the production of proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . This suggests that Phenyl beta-D-glucopyranoside can influence cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of Phenyl beta-D-glucopyranoside involves the inhibition of nuclear factor-κB (NF-κB) translocation, a key transcription factor in the inflammatory process . By inhibiting NF-κB, Phenyl beta-D-glucopyranoside reduces the transcription of pro-inflammatory cytokines and adhesion molecules .
Temporal Effects in Laboratory Settings
Its anti-inflammatory effects have been observed in in vitro studies involving LPS-stimulated murine Raw 264.7 macrophages .
Metabolic Pathways
It has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl beta-D-glucopyranoside can be synthesized through the reaction of glucose with phenol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the glycosidic bond between the glucose and phenyl group. The product is then purified through recrystallization from water .
Industrial Production Methods: In industrial settings, the synthesis of phenyl beta-D-glucopyranoside may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosidases, can also be employed to achieve regioselective synthesis under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The glucose moiety can be reduced to form corresponding alditols.
Substitution: The hydroxyl groups on the glucose can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Phenolic glucosides.
Reduction: Alditols.
Substitution: Various substituted glucosides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Phenyl beta-D-galactopyranoside
- Phenyl alpha-D-glucopyranoside
- Benzyl beta-D-glucopyranoside
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJDVYDSZTRFS-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883677 | |
| Record name | Phenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464-44-4 | |
| Record name | Phenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranoside, phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL .BETA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W3PGI3766 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


